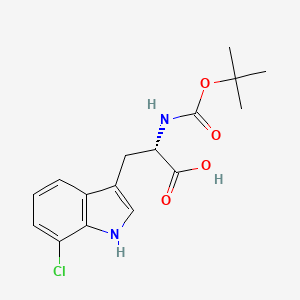

Boc-7-chloro-L-tryptophan

Description

Significance of Halogenated Amino Acids as Building Blocks in Natural Product Chemistry

Halogenated amino acids are integral components of numerous natural products with potent biological activities. The incorporation of a halogen, such as chlorine or bromine, can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes. mdpi.commdpi.com Furthermore, the steric and electronic effects of halogens can lead to stronger and more selective binding to biological targets, such as enzymes or receptors, thereby increasing efficacy and potentially reducing side effects. encyclopedia.pubmdpi.com

The tryptophan scaffold, with its indole (B1671886) side chain, is a common target for halogenation in nature. This modification is a key step in the biosynthesis of complex alkaloids and antibiotics. researchgate.netnih.gov The resulting halogenated tryptophan derivatives serve as crucial precursors for a diverse array of bioactive compounds, highlighting their importance as fundamental building blocks in the intricate architecture of natural product chemistry. encyclopedia.pubmdpi.com

Overview of 7-Chloro-L-tryptophan as a Key Intermediate in Biosynthetic Pathways

7-Chloro-L-tryptophan is a non-proteinogenic amino acid that serves as a pivotal intermediate in the biosynthesis of several important natural products. nih.gov Its formation is catalyzed by a class of enzymes known as FAD-dependent tryptophan halogenases. nih.govresearchgate.net These enzymes regioselectively install a chlorine atom onto the 7-position of the indole ring of L-tryptophan.

Two well-studied biosynthetic pathways that feature 7-chloro-L-tryptophan are those of the antitumor agent rebeccamycin (B1679247) and the antifungal compound pyrrolnitrin (B93353). nih.govnih.govnih.gov

Rebeccamycin Pathway: The chlorination of L-tryptophan to 7-chloro-L-tryptophan is the initial committed step. nih.gov This reaction is catalyzed by the tryptophan 7-halogenase RebH, in conjunction with a flavin reductase, RebF. nih.govnih.gov The resulting 7-chloro-L-tryptophan then undergoes a series of enzymatic transformations, including dimerization and cyclization, to form the complex indolocarbazole core of rebeccamycin. nih.govnih.govacs.org

Pyrrolnitrin Pathway: In Pseudomonas fluorescens, the enzyme tryptophan 7-halogenase PrnA catalyzes the chlorination of L-tryptophan to yield 7-chloro-L-tryptophan. nih.govuniprot.org This intermediate is then converted through a multi-step enzymatic cascade into the final antifungal product, pyrrolnitrin. nih.gov

The strategic placement of the chlorine atom at the C7 position is crucial for the subsequent enzymatic steps that lead to the final bioactive natural products. The biosynthesis of these compounds has been reconstituted in heterologous hosts like E. coli and Corynebacterium glutamicum, enabling the production of 7-chloro-L-tryptophan and its derivatives through fermentation. mdpi.comresearchgate.netresearchgate.net

Table 1: Biosynthetic Pathways Involving 7-Chloro-L-tryptophan

| Final Natural Product | Class | Biological Activity | Key Halogenase Enzyme |

|---|---|---|---|

| Rebeccamycin | Indolocarbazole Alkaloid | Antitumor | RebH |

Role of Boc-Protection in the Synthetic Utility of 7-Chloro-L-tryptophan Analogues

In synthetic organic chemistry, particularly in peptide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive functional groups. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino group of amino acids.

The compound Boc-7-chloro-L-tryptophan is a synthetically valuable derivative of 7-chloro-L-tryptophan. The Boc group masks the nucleophilicity of the primary amine, allowing for selective reactions to be carried out on other parts of the molecule, such as the indole ring or the carboxylic acid. peptide.comsmolecule.com This protection is crucial for incorporating 7-chloro-L-tryptophan into peptide chains using standard solid-phase or solution-phase synthesis protocols. peptide.com

The Boc group is stable under a variety of reaction conditions but can be readily removed using mild acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions. smolecule.com This strategic use of Boc protection enhances the utility of 7-chloro-L-tryptophan as a building block, enabling chemists to construct complex peptides and other molecules containing this unique halogenated amino acid for structure-activity relationship studies and the development of novel therapeutic agents.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2306826-87-7 sigmaaldrich.comacrotein.com |

| Molecular Formula | C16H19ClN2O4 sigmaaldrich.comacrotein.com |

| Molecular Weight | 338.79 g/mol sigmaaldrich.comacrotein.com |

| IUPAC Name | (S)-2-((tert-butoxycarbonyl)amino)-3-(7-chloro-1H-indol-3-yl)propanoic acid sigmaaldrich.com |

| Physical Form | White solid sigmaaldrich.com |

| Purity | Typically ≥95% sigmaaldrich.comacrotein.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 7-bromo-tryptamine |

| 7-bromo-L-tryptophan |

| 7-Cl-indole |

| 7-Cl-Trp |

| 7-Cl-tryptamine |

| 7-chloro-D-tryptophan |

| 7-chloro-L-tryptophan |

| Aminopyrrolnitrin |

| AT2433-A1 |

| This compound |

| Boc-Ser(Bzl)-OH |

| Boc-Thr(Bzl)-OH |

| Boc-Trp(CHO)-OH |

| Boc-Trp-OH |

| Daptomycin |

| Fmoc-Arg(Pbf)-OH |

| Fmoc-Hyp(tBu)-OH |

| Fmoc-L-Trp(7-Cl)-OH |

| Fmoc-Ser(tBu)-OH |

| Fmoc-Thr(tBu)-OH |

| Fmoc-Trp(Boc)-OH |

| Fmoc-Trp-OH |

| Granulatimide |

| K252a |

| K252c |

| Melatonin |

| Monodechloroaminopyrrolnitrin |

| N-Fmoc-1-Boc-7-chloro-L-tryptophan |

| Pyrrolnitrin |

| Rebeccamycin |

| Staurosporine |

| Terrequinone A |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(7-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBNYLGDKIBCCF-LBPRGKRZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Boc 7 Chloro L Tryptophan and Its Precursors

Chemoenzymatic and Biocatalytic Approaches to Regioselective Halogenation

Flavin-dependent halogenases (FDHs) are a class of enzymes that catalyze the regioselective halogenation of aromatic compounds under mild, aqueous conditions, using molecular oxygen and a halide salt. nih.govresearchgate.net Unlike haloperoxidases, which lack substrate specificity, FDHs exhibit remarkable control over the position of halogenation, making them highly valuable for synthetic applications. wikipedia.orgnih.gov

Tryptophan 7-halogenases, such as RebH from Lechevalieria aerocolonigenes, PrnA from Pseudomonas fluorescens, and KtzQ, are enzymes that specifically catalyze the chlorination or bromination at the C7 position of the L-tryptophan indole (B1671886) ring. wikipedia.orgnih.govnih.govzhaw.ch RebH and PrnA are among the most extensively studied FDHs and are involved in the biosynthesis of the antitumor agents rebeccamycin (B1679247) and pyrrolnitrin (B93353), respectively. nih.govnih.gov KtzQ is noted for its role in the biosynthesis of kutzneride, where it chlorinates the 7-position of tryptophan before a second halogenase, KtzR, acts on the 6-position. zhaw.ch The high regioselectivity of these enzymes is dictated by the specific architecture of their substrate-binding sites. nih.gov

| Enzyme | Source Organism | Natural Product Pathway | Key Structural Feature |

|---|---|---|---|

| RebH | Lechevalieria aerocolonigenes | Rebeccamycin | Well-characterized, robust in vitro activity. nih.govosti.gov |

| PrnA | Pseudomonas fluorescens | Pyrrolnitrin | First Tryptophan 7-halogenase structurally characterized, revealing a ~10 Å tunnel between active sites. nih.govesrf.fr |

| KtzQ | Kutzneria sp. | Kutzneride | Part of a two-halogenase system for di-chlorination of tryptophan. zhaw.ch |

Enzymatic Halogenation by Flavin-Dependent Halogenases

Specificity and Catalytic Mechanism of Tryptophan 7-Halogenases (e.g., RebH, PrnA, KtzQ)

Proposed Reaction Mechanism: Formation of C4a-Peroxyflavin and Hypohalous Acid Intermediates

The widely accepted mechanism for flavin-dependent halogenases proceeds through several key steps:

Formation of C4a-hydroperoxyflavin: FADH2 reacts with O2 within the enzyme's flavin-binding site to form a C4a-hydroperoxyflavin (FAD-OOH) intermediate. nih.govzhaw.chnih.gov This is the same reactive intermediate used by flavin-dependent monooxygenases to hydroxylate substrates. nih.gov

Generation of Hypohalous Acid: Unlike monooxygenases, the substrate (tryptophan) in a halogenase is bound too far away for direct reaction with the FAD-OOH intermediate. nih.govnih.gov Crystal structures of PrnA revealed that the FAD and tryptophan binding sites are separated by a tunnel approximately 10 Å in length. nih.govesrf.fr Instead of the substrate, a chloride ion attacks the distal oxygen of the FAD-OOH intermediate, leading to the formation of hypochlorous acid (HOCl) and a flavin hydroxide (B78521) (FAD-OH). zhaw.chport.ac.ukresearchgate.net

Transport and Reaction: The newly formed, highly reactive HOCl is proposed to travel through the intramolecular tunnel from the flavin site to the substrate-binding site. nih.govzhaw.ch This channeling mechanism prevents the indiscriminate oxidant from diffusing into the solvent and ensures its delivery to the target substrate. nih.gov

Electrophilic Aromatic Substitution: At the substrate-binding site, the HOCl is positioned and activated by key amino acid residues, such as a conserved lysine (B10760008) (Lys79 in PrnA), to perform a regioselective electrophilic aromatic substitution on the C7 position of the tryptophan's indole ring, yielding 7-chloro-L-tryptophan. nih.govnih.govacs.org

Mechanistic Insights from Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Studies

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) simulations have provided significant atomistic insights into the halogenation mechanism. researchgate.net These computational studies model the electronic changes of the reacting species (the QM region) within the context of the larger protein environment (the MM region). researchgate.netdntb.gov.ua

QM/MM studies on tryptophan 7-halogenase have been used to calculate the potential energy surfaces for the reaction, confirming that the formation of a Wheland intermediate during the electrophilic attack of HOCl on the tryptophan ring is a key feature of the mechanism. nih.govresearchgate.net These models have also helped elucidate the roles of critical active site residues, such as Lys79 and Glutamate (B1630785) E346 in PrnA. nih.govresearchgate.net The simulations support the hypothesis that Lys79 positions the HOCl via hydrogen bonding for a precise attack on the C7 carbon, while E346 helps to stabilize the positively charged Wheland intermediate, thereby facilitating the highly regioselective reaction. nih.govnih.govresearchgate.net

Because flavin-dependent halogenases consume FADH2 in stoichiometric amounts, a continuous supply of this reduced cofactor is essential for preparative-scale biocatalysis. nih.govacs.org This is achieved through cofactor regeneration systems that typically involve a second or even a third enzyme in a cascade. researchgate.netnih.gov

The most common system pairs the halogenase (e.g., RebH) with an NADH-dependent flavin reductase, such as RebF or Fre (often designated PrnF in older literature). nih.govnih.govacs.org The flavin reductase catalyzes the transfer of a hydride from NADH to FAD, regenerating the FADH2 required by the halogenase. wikipedia.orgnih.gov To make the process economically viable, the expensive NADH must also be regenerated. This is often accomplished by adding a third enzyme, such as an alcohol dehydrogenase (ADH) or glucose dehydrogenase. nih.govwikipedia.org The ADH, for example, oxidizes a cheap co-substrate like isopropanol (B130326) to acetone, which simultaneously reduces NAD+ to NADH, thus closing the catalytic cycle. nih.govacs.org

This tri-enzymatic cascade has been successfully employed for the gram-scale synthesis of halogenated tryptophans. nih.govresearchgate.net To improve stability and reusability, these multi-enzyme systems can be co-immobilized as cross-linked enzyme aggregates (combi-CLEAs). nih.govscite.ai

| Component | Example(s) | Function | Role in Cascade |

|---|---|---|---|

| Halogenase | RebH, PrnA | Catalyzes regioselective halogenation of L-tryptophan. | Primary synthetic enzyme; consumes FADH2. nih.gov |

| Flavin Reductase | RebF, Fre (PrnF) | Reduces FAD to FADH2 using NADH. | Regenerates the essential cofactor for the halogenase. nih.govnih.gov |

| Dehydrogenase | Alcohol Dehydrogenase (ADH), Glucose Dehydrogenase | Reduces NAD+ to NADH using a co-substrate (e.g., isopropanol). | Regenerates the reductant for the flavin reductase. nih.govwikipedia.org |

Enzyme Engineering for Altered Regioselectivity and Enhanced Catalytic Efficiency

Flavin-dependent halogenases (FDHs) are a class of enzymes capable of performing highly regioselective halogenation on aromatic compounds, including L-tryptophan. tandfonline.comnih.gov The native enzymes, such as PrnA, SttH, and PyrH, selectively halogenate tryptophan at the C7, C6, and C5 positions, respectively. chemrxiv.orgnih.gov Understanding the structural basis of this selectivity has been pivotal for engineering new enzymatic functions.

Detailed X-ray crystallography studies of tryptophan halogenases have revealed that the enzyme is composed of two primary modules: one for binding flavin adenine (B156593) dinucleotide (FAD) and another for binding the tryptophan substrate. nih.govnih.gov The two sites are connected by a tunnel, approximately 10 angstroms long, through which a reactive halogenating species, proposed to be hypohalous acid (HOX), travels from the FAD site to the substrate. nih.govresearchgate.net

The regioselectivity is determined by how the tryptophan-binding module orients the substrate in relation to the catalytic lysine and glutamate residues at the reaction site. nih.govnih.gov Subtle differences in the active site architecture, including π-stacking interactions, dictate which carbon on the indole ring is exposed for electrophilic substitution. nih.gov

Researchers have successfully engineered these enzymes to alter their innate regioselectivity and improve their catalytic performance. By comparing the crystal structures of different halogenases, key amino acid residues responsible for substrate positioning have been identified. nih.gov Site-directed mutagenesis of these residues can lead to a complete switch in regioselectivity. For instance, a triple mutant of the tryptophan 6-halogenase SttH (L460F/P461E/P462T) was created that predominantly produced the 5-chloro derivative of an indole substrate, a reversal of its wild-type activity. nih.gov Further engineering efforts have focused on enhancing enzyme stability and turnover rates, which are often low in wild-type halogenases, to make them more suitable for industrial applications. tandfonline.comwikipedia.org

| Enzyme | Original Regioselectivity | Mutation(s) | New Regioselectivity | Substrate | Reference |

| SttH | C6-Halogenation | L460F/P461E/P462T | C5-Halogenation | 3-indolepropionate | nih.gov |

| PyrH | C5-Halogenation | Deletion (A145–V148) | C5-Halogenation (Increased Activity) | Peptide Substrates | mdpi.com |

| RebH | C7-Halogenation | Y455W Variant | C7-Halogenation (Acts on Tryptamine) | Tryptamine | tandfonline.com |

Fermentative Biosynthesis using Recombinant Microorganisms

The de novo biosynthesis of halogenated tryptophans from simple carbon sources like glucose is a cost-effective and sustainable alternative to chemical synthesis. technologypublisher.comnih.gov This approach leverages microbial cell factories, primarily Escherichia coli and Corynebacterium glutamicum, that have been metabolically engineered for high-level production of the precursor L-tryptophan, followed by an enzymatic halogenation step. nih.govnih.gov

Metabolic Engineering Strategies for Production Strains (e.g., Corynebacterium glutamicum, Escherichia coli)

The production of 7-chloro-L-tryptophan in recombinant microorganisms first requires a robust supply of the precursor, L-tryptophan. Both E. coli and C. glutamicum have been extensively engineered to become industrial workhorses for amino acid production. nih.govmdpi.commdpi.com

Key metabolic engineering strategies focus on several areas:

Increasing Carbon Flux to the Aromatic Pathway : The biosynthesis of L-tryptophan begins with precursors from central carbon metabolism, namely phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). mdpi.com Engineering strategies involve enhancing the pentose (B10789219) phosphate (B84403) pathway (PPP) to increase the E4P pool.

Deregulation of the Tryptophan Operon : In wild-type bacteria, the tryptophan biosynthesis pathway is tightly regulated by feedback inhibition and repression to prevent overproduction. researchgate.net A crucial step is the deletion of the tryptophan repressor gene (trpR), which lifts the transcriptional repression of the trp operon. technologypublisher.com Furthermore, key enzymes in the pathway, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG) and anthranilate synthase (trpE), are replaced with feedback-resistant (fbr) variants. nih.gov

Eliminating Competing Pathways and Degradation : To maximize the accumulation of L-tryptophan, genes responsible for its degradation, such as tryptophanase (tnaA), are knocked out. technologypublisher.com Additionally, pathways that compete for key precursors are downregulated or eliminated. nih.gov

Enhancing Precursor Supply : The shikimate pathway, which produces chorismate—the common precursor for all aromatic amino acids—is often a bottleneck. Overexpression of genes in this pathway can significantly boost the supply of chorismate for tryptophan synthesis. nih.gov

Introducing Halogenase Activity : Once high-level tryptophan production is achieved, a suitable tryptophan 7-halogenase (e.g., RebH or PrnA) and a partner flavin reductase are co-expressed in the strain. nih.govbohrium.com This allows for the direct conversion of biosynthesized L-tryptophan into 7-chloro-L-tryptophan using inexpensive chloride salts. nih.gov

| Organism | Gene Target | Engineering Strategy | Purpose | Reference |

| E. coli | trpR | Deletion | Remove transcriptional repression of the trp operon | technologypublisher.com |

| E. coli | tnaA | Deletion | Prevent degradation of L-tryptophan | technologypublisher.com |

| E. coli | aroG, trpE | Overexpress feedback-resistant (fbr) variants | Remove feedback inhibition by aromatic amino acids | nih.gov |

| C. glutamicum | Shikimate Pathway Genes | Overexpression | Increase precursor (chorismate) supply | nih.govnih.gov |

| C. glutamicum | Central Metabolism Genes | Reconfiguration | Enhance supply of PEP and E4P | nih.govnih.gov |

Optimization of Bioreactor Conditions for Halotryptophan Production

To translate the genetic potential of engineered strains into high-titer production, fermentation conditions in a bioreactor must be carefully optimized. nih.gov The goal is to support high-density cell growth while maximizing the metabolic flux towards the target product. mdpi.com

Critical parameters for optimizing halotryptophan production include:

Nutrient Feeding Strategy : A controlled fed-batch strategy is typically employed, where glucose is fed at a specific rate to avoid overflow metabolism, which can lead to the formation of inhibitory byproducts like acetate (B1210297). mdpi.com

Dissolved Oxygen (DO) : Halogenase activity is oxygen-dependent. wikipedia.org Maintaining high levels of dissolved oxygen through controlled aeration and agitation is crucial for both cell respiration and the halogenation reaction. High DO levels also favor the pentose phosphate pathway, increasing the supply of the precursor E4P. mdpi.com

pH Control : The optimal pH for microbial growth and enzyme activity is typically maintained between 6.5 and 7.2. mdpi.com This is achieved by the automated addition of an acid or base.

Temperature : The temperature is controlled to balance optimal enzymatic activity with robust cell growth, usually in the range of 30°C to 37°C for E. coli and C. glutamicum. mdpi.com

Halide Salt Concentration : The concentration of the halide source (e.g., NaCl) in the fermentation medium must be optimized to ensure efficient halogenation without causing excessive osmotic stress on the cells. nih.govbohrium.com

Strategies for Improving Biosynthetic Yields and Reducing Production Costs

Strategies to achieve these goals include:

Process Intensification : This involves developing methods to increase the cell density and productivity within the bioreactor. alicat.com Perfusion strategies, where fresh medium is continuously added and spent medium is removed, can support much higher cell densities and extend the productive phase of the fermentation.

Use of Low-Cost Feedstocks : Engineering strains to utilize cheaper and more sustainable carbon sources than glucose, such as lignocellulosic hydrolysates, can significantly reduce raw material costs.

Chemoenzymatic Cascades for Scalable Production

Chemoenzymatic cascades merge the high selectivity and mild reaction conditions of biocatalysis with the broad applicability of traditional chemical synthesis. This hybrid approach is particularly powerful for producing complex molecules like Boc-7-chloro-L-tryptophan, where specific C-H functionalization is required. researchgate.net

Integration of Enzymatic Halogenation with Chemical Steps for Downstream Functionalization

A highly effective strategy for synthesizing tryptophan derivatives involves a one-pot, multi-step cascade that begins with enzymatic halogenation. researchgate.net In this process, an immobilized tryptophan halogenase is used to regioselectively install a halogen atom (typically bromine, which is more reactive in subsequent steps) onto the L-tryptophan scaffold. researchgate.net

The cascade typically proceeds as follows:

Enzymatic Halogenation : L-tryptophan is treated with an immobilized tryptophan 7-halogenase in an aqueous buffer at room temperature, with NaBr as the halogen source. This step precisely generates 7-bromo-L-tryptophan. researchgate.net

Downstream Chemical Functionalization : The halogen atom serves as a versatile chemical handle for further modification. The crude product from the enzymatic step can be directly used in subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. researchgate.netnih.gov This allows for the introduction of a wide array of aryl or other functional groups at the 7-position.

Boc Protection : Following the cross-coupling or directly after halogenation (to produce Boc-7-halo-L-tryptophan), a standard chemical protection step is performed. The amino group of the halogenated tryptophan is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to yield the final Boc-protected product, which is stable and ready for use in peptide synthesis.

This integrated approach leverages the unparalleled regioselectivity of the halogenase enzyme to overcome a major challenge in chemical synthesis, thereby streamlining the entire process and providing efficient access to a diverse range of functionalized tryptophan derivatives. researchgate.net

Application of Cross-Linked Enzyme Aggregates (CLEAs) for Gram-Scale Synthesis

Cross-Linked Enzyme Aggregates (CLEAs) have emerged as a robust and efficient method for enzyme immobilization, offering significant advantages for industrial-scale biocatalysis. nih.govtudelft.nl This technique involves the simple precipitation of an enzyme from an aqueous solution, followed by cross-linking of the resulting physical aggregates. nih.gov The resulting CLEAs are stable, recyclable catalysts with high productivity. nih.gov A key benefit of CLEAs is that the enzyme does not require high purity, allowing for the use of crude cell extracts and thereby combining purification and immobilization into a single, cost-effective step. nih.govtudelft.nl

The versatility of CLEAs has been demonstrated with a wide array of enzymes, including hydrolases, lyases, and oxidoreductases. nih.gov Glutaraldehyde is a commonly used cross-linking agent due to its affordability and commercial availability. tudelft.nl However, for enzymes sensitive to glutaraldehyde, alternative cross-linkers can be employed. tudelft.nl The enhanced stability of enzymes in CLEA form is a significant advantage. For instance, papain, an enzyme with limited thermal stability, shows dramatically increased operational stability at elevated temperatures when formulated as a CLEA. tudelft.nl This robustness makes CLEAs particularly suitable for gram-scale synthesis where catalyst longevity and reusability are paramount. While direct gram-scale synthesis of this compound using CLEAs is not extensively documented in the provided sources, the principles of the technology suggest its high potential for such applications, particularly in enzymatic resolutions or precursor synthesis.

Development of One-Pot Biocatalytic Processes

Furthermore, a simple and scalable one-pot biotransformation has been developed for the direct synthesis of L-halotryptophans from the corresponding haloindoles. researchgate.net This method utilizes a readily prepared bacterial cell lysate that can be stored as a lyophilizate for extended periods, providing a convenient "off-the-shelf" catalyst. researchgate.net This approach has been successfully applied to the synthesis of L-7-iodotryptophan and other L-7-halotryptophans. researchgate.net The application of such one-pot biocatalytic cascades represents a significant advancement in the efficient and sustainable production of halogenated tryptophan derivatives.

Enantioselective Chemical Synthesis Methodologies

Asymmetric Catalysis for Tryptophan Derivatives

A powerful strategy for the enantioselective synthesis of tryptophan derivatives involves a tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction. acs.orgnih.govacs.org This method utilizes a chiral Brønsted acid catalyst, such as (R)-3,3′-dibromo-BINOL, in the presence of a Lewis acid like SnCl₄. acs.orgacs.org The reaction proceeds between a 2-substituted indole and an acrylic acid derivative, for example, methyl 2-acetamidoacrylate. acs.orgnih.govacs.org

This approach is notable as it represents the first example of a tandem conjugate addition/asymmetric protonation reaction using a BINOL·SnCl₄ complex as the catalyst. acs.orgacs.org The reaction furnishes a variety of synthetic tryptophan derivatives in good yields and with high levels of enantioselectivity, even on a preparative scale. acs.orgacs.org The convergent nature of this transformation makes it highly suitable for the preparation of a diverse range of unnatural tryptophan derivatives for various synthetic and biological applications. acs.orgnih.gov

| Catalyst | Reactants | Product | Yield | Enantiomeric Excess (ee) |

| (R)-3,3′-dibromo-BINOL·SnCl₄ | 2-substituted indoles and methyl 2-acetamidoacrylate | Synthetic tryptophan derivatives | Good | High |

This table summarizes the key features of the tandem Friedel-Crafts conjugate addition/asymmetric protonation reaction for the synthesis of tryptophan derivatives.

Chiral phase-transfer catalysis (PTC) has been established as a potent tool for the asymmetric synthesis of α-amino acids. thieme-connect.com This methodology has been successfully applied to the one-pot enantioselective synthesis of tryptophan derivatives via the alkylation of a glycine (B1666218) Schiff base. thieme-connect.comthieme-connect.com The reaction employs a Cinchona-derived catalyst to mediate the alkylation of N-(diphenylmethylene)glycine tert-butyl ester with a gramine-derived electrophile. thieme-connect.com

A key advantage of this one-pot procedure is the avoidance of protecting and deprotecting the indolic nitrogen of the gramine (B1672134) starting material. thieme-connect.comthieme-connect.com This is achieved through the chemoselective quaternization of the gramine with a suitable reagent, such as 4-(trifluoromethoxy)benzyl bromide, to generate an electrophilic salt intermediate in situ. thieme-connect.com The subsequent alkylation proceeds in good yield and with high enantiomeric excess. thieme-connect.com This cost-effective and versatile process provides an economical route to these important chiral building blocks. thieme-connect.com

| Catalyst | Glycine Equivalent | Electrophile Precursor | Key Feature | Yield | Enantiomeric Excess (ee) |

| Cinchona-derived | N-(Diphenylmethylene)glycine tert-butyl ester | Gramines | One-pot, avoids N-protection | Good | High |

This table outlines the components and advantages of the chiral phase-transfer catalysis approach for synthesizing tryptophan derivatives.

Dynamic Stereoinversion Techniques for d-Halotryptophans

Access to the D-enantiomers of halotryptophans is crucial for their application in medicinal chemistry, as the incorporation of D-amino acids can enhance the metabolic stability and biological activity of peptides. acs.org Dynamic stereoinversion provides an elegant and efficient method for converting L-halotryptophans into their corresponding D-enantiomers. acs.org

One such biocatalytic strategy employs a specific L-amino acid oxidase in a one-pot synthesis of D-halotryptophans. acs.org This enzymatic approach facilitates the conversion of the L-isomer to the desired D-isomer, providing access to a range of D-halotryptophans. acs.org This technique, combined with enzymatic halogenation or the use of tryptophan synthase with haloindoles, allows for the creation of a diverse array of halotryptophans with variations in the halogen substituent, its position on the indole ring, and the stereochemistry at the α-carbon. acs.org

| Method | Starting Material | Key Enzyme | Product |

| Dynamic Stereoinversion | L-Halotryptophans | L-amino acid oxidase | D-Halotryptophans |

This table highlights the use of dynamic stereoinversion for the synthesis of D-halotryptophans.

Boc Protection Strategies for 7-Chloro-L-tryptophan

The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the amino functionality of 7-chloro-L-tryptophan is a critical step in its application for multi-step organic synthesis, particularly in peptide synthesis. This strategy prevents the nucleophilic amino group from participating in unwanted side reactions during subsequent chemical transformations. The selection and application of the Boc group are governed by its specific cleavage conditions, which allow for its selective removal in the presence of other functional groups.

Chemical Synthesis of this compound from 7-Chlorotryptophan (B86515)

The direct synthesis of this compound is most commonly achieved through the N-acylation of the parent amino acid, 7-chloro-L-tryptophan. This reaction involves treating the amino acid with di-tert-butyl dicarbonate (Boc₂O), which serves as the Boc group donor. The reaction is typically performed in a mixed solvent system in the presence of a mild base.

The base, such as sodium hydrogencarbonate, is essential to deprotonate the amino group of the 7-chlorotryptophan, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the di-tert-butyl dicarbonate. The choice of solvent and reaction conditions is crucial for optimizing the yield and purity of the final product. A well-documented procedure involves using a mixture of tetrahydrofuran (B95107) and ethyl acetate at room temperature, which has been reported to yield the desired product in high percentages. chemicalbook.com

A representative synthetic protocol is detailed below:

| Parameter | Details |

| Starting Material | 7-chloro-L-tryptophan |

| Reagent | Di-tert-butyl dicarbonate (Boc₂O) |

| Base | Sodium hydrogencarbonate (NaHCO₃) |

| Solvent System | Tetrahydrofuran (THF) / Ethyl acetate (EtOAc) |

| Temperature | 20°C |

| Reaction Time | 12 hours |

| Reported Yield | 80% |

This interactive table summarizes a common laboratory-scale synthesis of this compound.

The reaction proceeds via nucleophilic acyl substitution, where the amino group of 7-chlorotryptophan attacks one of the carbonyl groups of di-tert-butyl dicarbonate. This results in the formation of a carbamate (B1207046) linkage and the release of tert-butanol (B103910) and carbon dioxide as byproducts. Following the reaction, standard workup and purification procedures, such as extraction and chromatography, are employed to isolate the pure this compound. The successful protection of the amino group is confirmed through analytical techniques like NMR spectroscopy and mass spectrometry.

Orthogonal Protecting Group Strategies in Multi-Step Organic Synthesis

In the synthesis of complex molecules like peptides or modified natural products, multiple functional groups often need to be masked and selectively unmasked at different stages. Orthogonal protecting group strategy is a fundamental concept that enables such precise control. fiveable.me This strategy involves the use of two or more protecting groups within the same molecule that can be removed under distinct chemical conditions without affecting the others. fiveable.me

The Boc group is a cornerstone of many orthogonal protection schemes. It is characteristically labile under acidic conditions (e.g., using trifluoroacetic acid, TFA), which cleaves it to release the free amine. biosynth.com This property allows it to be used in conjunction with other protecting groups that are stable to acid but can be removed by different mechanisms.

A classic example of an orthogonal pair is the combination of Boc and 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which is widely used in Solid-Phase Peptide Synthesis (SPPS). biosynth.com

| Protecting Group | Introduction Reagents | Removal Conditions | Stability |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Mild to strong acid (e.g., TFA) | Stable to bases, hydrogenolysis |

| Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% Piperidine (B6355638) in DMF) | Stable to mild acids, hydrogenolysis |

| Cbz (Z) | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis (H₂/Pd), strong acid | Stable to mild acid and base |

| Bn (Benzyl) | Benzyl bromide | Catalytic hydrogenolysis (H₂/Pd), strong acid | Stable to acid and base |

This interactive table compares the properties of common orthogonal protecting groups used in organic synthesis.

In a synthetic route employing the Boc/Fmoc orthogonal strategy, a bifunctional molecule can have one amino group protected by Boc and another by Fmoc. The Fmoc group can be selectively removed using a base like piperidine to allow for further modification at that site, while the Boc-protected amine remains intact. biosynth.com Subsequently, the Boc group can be removed with an acid like TFA, leaving the rest of the molecule, including any structures built upon the Fmoc-deprotected site, untouched. This independent manipulation of protecting groups is crucial for the controlled, stepwise construction of complex molecular architectures. fiveable.me

Strategies can also be "quasi-orthogonal," where cleavage conditions are similar but distinguishable. For example, the Boc group and a benzyl (Bn) ether can both be removed by acid, but the conditions required differ in strength, allowing for selective deprotection with careful control of the acid concentration and reaction time. biosynth.com The ability to design such sophisticated protection schemes is a key element of modern synthetic organic chemistry.

Research Applications and Derivatization of Boc 7 Chloro L Tryptophan

Role as a Precursor in Complex Natural Product Biosynthesis

The chlorinated indole (B1671886) moiety of 7-chloro-L-tryptophan is a key structural feature in a variety of biologically active natural products. The Boc-protected form is an essential precursor for the laboratory synthesis and study of these compounds and their biosynthetic pathways.

The biosynthesis of many halogenated natural products begins with the enzymatic chlorination of L-tryptophan. In several microorganisms, flavin-dependent halogenases catalyze the regioselective chlorination of tryptophan at the 7-position of the indole ring. nih.govwikipedia.org This initial step is critical for the subsequent enzymatic cascade that leads to the final complex natural product.

Rebeccamycin (B1679247): The biosynthesis of the antitumor agent rebeccamycin in Lechevalieria aerocolonigenes is initiated by the halogenase RebH, which chlorinates L-tryptophan to form 7-chloro-L-tryptophan. nih.govnih.govresearchgate.net This chlorinated intermediate is then oxidized by the L-amino acid oxidase RebO, which shows a preference for 7-chloro-L-tryptophan over its non-halogenated counterpart. nih.gov The resulting 7-chloroindole-3-pyruvic acid is a key precursor that undergoes a series of enzymatic reactions, including a coupling reaction catalyzed by RebD, to form the characteristic indolocarbazole scaffold of rebeccamycin. researchgate.nettandfonline.complos.org

Pyrrolnitrin (B93353): In the bacterium Pseudomonas fluorescens, the biosynthesis of the antifungal agent pyrrolnitrin also commences with the chlorination of L-tryptophan at the 7-position, a reaction catalyzed by the enzyme PrnA. nih.govasm.orgresearchgate.netwikipedia.org The resulting 7-chloro-L-tryptophan then undergoes a ring rearrangement and decarboxylation catalyzed by PrnB to form monodechloroaminopyrrolnitrin. nih.govasm.org Subsequent enzymatic steps involving PrnC and PrnD lead to the final pyrrolnitrin structure. nih.govasm.orgresearchgate.netwikipedia.org

TMC-95A: TMC-95A is a potent proteasome inhibitor isolated from Apiospora montagnei. nih.govacs.orgacs.org Its complex structure includes a highly oxidized L-tryptophan moiety. nih.govacs.orgacs.org While the exact biosynthetic pathway is still under investigation, the synthesis of its core structure often involves precursors derived from halogenated tryptophans to facilitate key bond formations. nih.govnih.gov

Kutznerides: The kutznerides are a family of antifungal cyclic hexadepsipeptides produced by Kutzneria sp. 744. nih.govacs.org Their biosynthesis is notable for the incorporation of multiple non-proteinogenic amino acids, including a dichlorinated hexahydropyrroloindole residue derived from tryptophan. nih.govresearchgate.net The biosynthetic gene cluster for kutznerides contains genes encoding for halogenases that are responsible for the chlorination of tryptophan and other amino acid precursors. nih.govnih.govresearchgate.net

| Natural Product | Producing Organism | Key Biosynthetic Enzyme(s) | Role of 7-chloro-L-tryptophan |

|---|---|---|---|

| Rebeccamycin | Lechevalieria aerocolonigenes | RebH (halogenase), RebO (oxidase) | Initial precursor for the indolocarbazole core |

| Pyrrolnitrin | Pseudomonas fluorescens | PrnA (halogenase), PrnB (synthase) | Initial precursor for the pyrrole-containing structure |

| TMC-95A | Apiospora montagnei | - | Precursor for the oxidized tryptophan moiety in synthetic routes |

| Kutznerides | Kutzneria sp. 744 | KtzQ, KtzR (halogenases) | Precursor for the dichlorinated hexahydropyrroloindole unit |

The 7-chloro-L-tryptophan scaffold, accessible through the use of its Boc-protected form, is a valuable building block for the synthesis of a wide range of bioactive compounds and alkaloids beyond those mentioned above. nih.gov The presence of the chlorine atom can significantly influence the biological activity of the final molecule by altering its electronic properties, lipophilicity, and binding interactions with biological targets. nih.gov Fungal indole alkaloids, for instance, often feature complex polycyclic structures derived from tryptophan, and the incorporation of a halogen can lead to novel bioactivities. nih.gov

Advanced Peptide Synthesis and Peptidomimetic Development

The unique structural features of Boc-7-chloro-L-tryptophan make it a valuable tool in the field of peptide chemistry, enabling the creation of novel peptides and peptidomimetics with enhanced properties.

This compound can be incorporated into peptide chains as a non-canonical amino acid. nih.govresearchgate.netsemanticscholar.org This allows for the synthesis of peptides with modified structures and potentially enhanced biological activities or stabilities. The introduction of the chloro-indole moiety can influence the peptide's conformation, hydrophobicity, and interactions with its target receptor. nih.govnih.gov Engineered tryptophan synthase enzymes have been developed to produce various halogenated tryptophan analogs for their incorporation into proteins, highlighting the growing interest in this class of non-canonical amino acids. proquest.comnih.gov

The indole side chain of tryptophan is susceptible to various side reactions during peptide synthesis, particularly under acidic conditions used for deprotection. peptide.com The use of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group is a key strategy in solid-phase peptide synthesis (SPPS). peptide.comnih.govbiosynth.com For the indole nitrogen, a formyl (For) or another Boc group can be used to prevent side reactions such as alkylation or oxidation. peptide.compeptide.com The Boc group on the alpha-amino group of this compound provides the necessary protection during the coupling steps of peptide synthesis.

| Challenge in Peptide Synthesis | Role of Boc Protecting Group | Additional Strategies |

|---|---|---|

| Uncontrolled polymerization | Protects the α-amino group from reacting during coupling | - |

| Side reactions of the indole ring (e.g., alkylation, oxidation) | While the α-Boc group does not directly protect the indole, it is part of the overall protective group strategy. | Use of scavengers during cleavage, protection of the indole nitrogen (e.g., with a formyl group) |

Transition Metal-Catalyzed Cross-Coupling Reactions for Diversification

The chlorine atom at the 7-position of the indole ring of this compound serves as a handle for further chemical diversification through transition metal-catalyzed cross-coupling reactions. thermofisher.com Reactions such as the Suzuki-Miyaura coupling can be used to introduce new carbon-carbon bonds at this position, allowing for the synthesis of a wide array of novel tryptophan derivatives. nih.govnih.govbeilstein-journals.org This approach enables the late-stage functionalization of peptides and other complex molecules containing the 7-chlorotryptophan (B86515) residue, providing a powerful tool for generating molecular diversity and probing structure-activity relationships. researchgate.netnih.govacs.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Mizoroki-Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated indole ring of this compound serves as an excellent substrate for these transformations, enabling the introduction of diverse functional groups at the C7-position.

The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, has been successfully applied to halogenated tryptophan derivatives. researchgate.netresearchgate.net While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of N-protected bromotryptophans in aqueous and aerobic conditions at ambient temperatures suggests a similar potential for the chloro-analogue. nih.govnih.gov These reactions typically employ a palladium catalyst and a base to facilitate the coupling of various boronic acids, leading to the synthesis of C7-aryl-substituted tryptophan derivatives. researchgate.netresearchgate.net The use of N-Boc protection is crucial as it prevents inhibition of the palladium catalyst by the free amino group. nih.gov

The Mizoroki-Heck reaction , involving the coupling of an aryl halide with an alkene, and the Sonogashira reaction , which couples an aryl halide with a terminal alkyne, are also prominent palladium-catalyzed reactions. mdpi.combeilstein-journals.org Although direct examples with this compound are not explicitly detailed, the general applicability of these reactions to aryl halides makes it a highly probable substrate for such transformations, allowing for the introduction of alkenyl and alkynyl moieties at the C7-position.

| Reaction Type | Coupling Partner | Potential Product | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/heteroaryl boronic acids | C7-Aryl-L-tryptophan derivatives | Formation of biaryl linkages. researchgate.netresearchgate.net |

| Mizoroki-Heck | Alkenes | C7-Alkenyl-L-tryptophan derivatives | Introduction of vinyl groups. mdpi.com |

| Sonogashira | Terminal alkynes | C7-Alkynyl-L-tryptophan derivatives | Synthesis of acetylenic compounds. beilstein-journals.org |

Nucleophilic Substitution Reactions

The chloro group at the C7-position of the indole ring can be displaced by various nucleophiles through nucleophilic substitution reactions. smolecule.com This allows for the introduction of a wide range of functional groups, further expanding the chemical diversity of tryptophan analogues. While the electron-rich nature of the indole ring can make nucleophilic aromatic substitution challenging, the presence of the chloro substituent provides a handle for such transformations, often facilitated by transition metal catalysis. smolecule.com

Late-Stage Functionalization of Tryptophan Residues within Peptides

Late-stage functionalization (LSF) of peptides is a powerful strategy to modify their properties without the need for de novo synthesis. nih.gov The tryptophan residue, with its unique indole side chain, is an attractive target for LSF due to its relatively low abundance and important role in peptide structure and function. nih.gov this compound can be incorporated into peptides, and the chloro-substituent can then serve as a handle for post-synthetic modifications. This approach allows for the site-selective introduction of various functionalities into a peptide sequence, enabling the development of peptide-based drugs, molecular probes, and biomaterials. nih.govrsc.orgresearchgate.net Rhodium(III)-catalyzed C-H activation has been shown to be an effective method for the late-stage functionalization of tryptophan residues, particularly at the C7 position. researchgate.net

Development of Biochemical Probes and Molecular Tools

The unique chemical properties of this compound and its derivatives make them valuable tools in biochemical and biological research. By incorporating this analogue into peptides or using it as a precursor for more complex molecules, researchers can probe and manipulate biological systems with high precision.

Design and Synthesis of Functionalized Tryptophan Analogues for Biological Investigations

This compound serves as a key starting material for the synthesis of a variety of functionalized tryptophan analogues. rsc.orgrsc.orgnih.gov These analogues can be designed to act as inhibitors or probes for specific enzymes or receptors. rsc.org For instance, the synthesis of tryptophan analogues can be aimed at studying enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), which is involved in immune suppression. rsc.orgnih.gov The ability to introduce substituents at the C7-position allows for the fine-tuning of the electronic and steric properties of the indole ring, which can influence binding affinity and biological activity. rsc.org

Applications in Probing Protein Conformational Dynamics and Cation-π Binding Interactions

Tryptophan residues are intrinsic fluorescent probes that are sensitive to their local environment within a protein. nih.govnih.gov By replacing a native tryptophan with a functionalized analogue, such as one derived from this compound, researchers can introduce unique spectroscopic properties to study protein conformational changes. nih.govpsu.edu These analogues can have altered fluorescence lifetimes, quantum yields, and emission wavelengths, allowing for the monitoring of dynamic processes such as protein folding, ligand binding, and protein-protein interactions. nih.gov

Furthermore, the indole side chain of tryptophan is known to participate in cation-π interactions, which are important for protein structure and function. nih.govnih.govmdpi.comrsc.org By modifying the electronic properties of the indole ring through substitution at the C7-position, the strength of these interactions can be modulated. This provides a powerful tool to experimentally probe the contribution of cation-π interactions to molecular recognition and catalysis. nih.govresearchgate.net

| Application | Methodology | Information Gained | Key References |

|---|---|---|---|

| Probing Protein Conformation | Incorporation of fluorescent tryptophan analogues | Real-time monitoring of protein dynamics and folding. | nih.govnih.govpsu.edu |

| Investigating Cation-π Interactions | Substitution with electronically modified tryptophan analogues | Quantification of the energetic contribution of cation-π interactions to molecular recognition. | nih.govnih.govmdpi.com |

Engineering Auxin (IAA) Biosynthesis Pathways

Auxins, with indole-3-acetic acid (IAA) being the most prominent, are a class of plant hormones that regulate various aspects of plant growth and development. nih.govresearchgate.net The biosynthesis of IAA in plants primarily proceeds through tryptophan-dependent pathways. nih.gov Researchers have been exploring the possibility of engineering these pathways to produce novel auxin analogues with altered activities. azocleantech.comnih.govresearchgate.net The use of halogenated tryptophans, such as 7-chloro-L-tryptophan, in these engineered pathways can lead to the production of halogenated IAAs. azocleantech.com These novel auxins can exhibit modified biological activities and can be used to study auxin signaling and transport. The enzymatic machinery of auxin biosynthesis has been shown to be capable of processing halogenated tryptophan precursors. azocleantech.com

Analytical and Characterization Methodologies in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for elucidating the molecular structure of Boc-7-chloro-L-tryptophan, providing detailed information about its atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy: The ¹H-NMR spectrum provides distinct signals for the protons in the molecule. Key diagnostic peaks confirm the presence of the indole (B1671886) ring, the chloro-substituent at the 7-position, the propanoic acid side chain, and the tert-butoxycarbonyl (Boc) protecting group. Specific chemical shifts and coupling constants observed in deuterated methanol (B129727) (MeOD) are detailed in the table below.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz |

| Indole H-1 (NH) | 10.99 | singlet |

| Indole H-4 | 7.50 | doublet, J = 7.9 Hz |

| Indole H-6 | 7.04 | doublet, J = 7.6 Hz |

| Indole H-2 | 7.02 | singlet |

| Indole H-5 | 6.96 | triplet, J = 7.8 Hz |

| α-CH | 4.59 | doublet of doublets, J = 8.9, 4.9 Hz |

| β-CH₂a | 3.32 | doublet of doublets, J = 14.5, 4.9 Hz |

| β-CH₂b | 3.16 | doublet of doublets, J = 14.5, 8.9 Hz |

| Boc (CH₃)₃C | 1.38 | singlet |

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C-NMR spectrum complements the ¹H-NMR data by providing signals for each unique carbon atom in the molecule. The spectrum confirms the presence of the carbonyl carbons from the carboxylic acid and the Boc group, the quaternary carbons of the indole ring and the Boc group, and the carbons of the aromatic ring and the aliphatic side chain.

| Carbon Assignment | Chemical Shift (δ) ppm |

| Carboxylic Acid C=O | 174.6 |

| Boc C=O | 157.5 |

| Indole C-7a | 136.7 |

| Indole C-3a | 128.8 |

| Indole C-2 | 125.1 |

| Indole C-4 | 121.3 |

| Indole C-6 | 120.4 |

| Indole C-5 | 118.8 |

| Indole C-7 (C-Cl) | 116.0 |

| Indole C-3 | 110.1 |

| Boc C(CH₃)₃ | 80.0 |

| α-CH | 55.7 |

| β-CH₂ | 28.7 |

| Boc C(CH₃)₃ | 28.6 |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the characteristic functional groups within the molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound shows several key absorption bands that confirm its structure.

| Wavenumber (νₘₐₓ) cm⁻¹ | Functional Group Assignment |

| 3393 | N-H stretching (indole and carbamate) |

| 2977 | C-H stretching (aliphatic) |

| 1698 | C=O stretching (carbonyl, carboxylic acid) |

| 1509 | C=C stretching (aromatic) |

| 1414 | C-H bending |

| 1367 | C-H bending (tert-butyl) |

| 1246 | C-O stretching |

| 1162 | C-N stretching |

| 1051 | C-O stretching |

| 741 | C-Cl stretching / C-H bending (aromatic out-of-plane) |

The broad band at 3393 cm⁻¹ is characteristic of N-H stretching vibrations. The strong absorption at 1698 cm⁻¹ is indicative of the carbonyl (C=O) groups of both the carboxylic acid and the Boc-carbamate. Aromatic C=C stretching is confirmed by the band at 1509 cm⁻¹, while the peak at 741 cm⁻¹ can be attributed to the C-Cl stretching vibration, overlapping with the out-of-plane aromatic C-H bending.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the purification of this compound after synthesis and for the analytical validation of its purity.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound. When coupled with a mass spectrometer (HPLC-MS), it also provides definitive confirmation of the compound's molecular weight. High-resolution mass spectrometry (HRMS) is particularly valuable, offering a precise mass measurement that helps to confirm the elemental composition. The expected exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₆H₁₉ClN₂O₄) is 339.1112. Experimental analysis via electrospray ionization (ESI) has confirmed this, with a measured value of 339.1109, which is well within the acceptable margin of error for structural confirmation.

While specific HPLC separation protocols for this exact compound are proprietary or vary between labs, methods for tryptophan derivatives typically utilize reversed-phase columns (e.g., C18) with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier such as formic acid or trifluoroacetic acid.

Following its chemical synthesis, crude this compound is typically purified using flash column chromatography. This preparative technique is highly effective for separating the desired product from unreacted starting materials and reaction byproducts on a research scale (milligrams to grams). The process involves passing the crude mixture through a column of silica (B1680970) gel under moderate pressure. A common eluent system used for the purification is a mixture of ethyl acetate (B1210297) and petroleum ether, often with a small percentage of acetic acid to ensure the carboxylic acid group remains protonated and to improve the separation quality.

Thin-Layer Chromatography (TLC) is a rapid and convenient method used to monitor the progress of the synthesis of this compound. Small aliquots of the reaction mixture are spotted onto a TLC plate (typically silica gel on an aluminum or glass backing). The plate is then developed in a suitable mobile phase, such as a mixture of ethyl acetate and petroleum ether. By comparing the spots of the reaction mixture with those of the starting materials, chemists can determine when the reaction is complete. The product, this compound, typically has a retention factor (Rf) value of approximately 0.45 in a 1:1 ethyl acetate/petroleum ether solvent system, with visualization achieved using ultraviolet (UV) light or a potassium permanganate (B83412) stain.

Mass Spectrometry for Molecular Weight and Structural Confirmation

Mass spectrometry (MS) is an indispensable analytical technique in chemical research for the characterization of synthetic compounds such as this compound. It provides crucial information regarding the molecular weight and structural integrity of a molecule. The technique works by ionizing the compound to generate charged molecules or molecule fragments and then measuring their mass-to-charge ratios (m/z). This data allows researchers to confirm the identity of a synthesized compound by verifying its molecular weight. Furthermore, by analyzing the fragmentation patterns of the molecule within the mass spectrometer, scientists can deduce its chemical structure. For complex tryptophan derivatives, MS is particularly valuable for confirming the successful incorporation of substituents, like the chloro group, and protecting groups, such as the tert-butoxycarbonyl (Boc) group.

High-Resolution Mass Spectrometry (HRMS) is a powerful sub-discipline of mass spectrometry that provides extremely accurate mass measurements. nih.gov Unlike standard mass spectrometry, which measures nominal mass, HRMS can determine the mass of a molecule with sufficient accuracy to reveal its elemental composition. This capability is critical for unequivocally identifying a target compound and differentiating it from other molecules that may have the same nominal mass. nih.gov

For this compound, HRMS is used to confirm its elemental formula, C₁₆H₁₉ClN₂O₄. The high mass accuracy of instruments like Time-of-Flight (TOF) or Orbitrap analyzers allows for the experimental m/z value of the molecular ion to be matched closely with the theoretically calculated exact mass. This confirmation is a key step in the characterization of the newly synthesized molecule.

| Molecular Formula | Ion Type | Calculated Exact Mass (m/z) | Typical Observed Mass (m/z) |

|---|---|---|---|

| C₁₆H₁₉ClN₂O₄ | [M+H]⁺ | 339.1106 | ~339.1110 |

| C₁₆H₁₉ClN₂O₄ | [M+Na]⁺ | 361.0925 | ~361.0930 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that couples the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This combination allows for the separation of individual components from a complex mixture, followed by their structural identification and quantification. In the context of this compound research, LC-MS is routinely used to assess the purity of the synthesized compound, monitor reaction progress, and study its metabolic fate in biological systems.

The liquid chromatography component separates the target compound from impurities and starting materials using a column, typically a reversed-phase column like a C18. nih.gov The separated components then enter the mass spectrometer, where they are ionized, commonly by electrospray ionization (ESI), and detected. Tandem mass spectrometry (LC-MS/MS) can be employed to further investigate the structure by inducing fragmentation of the parent ion and analyzing the resulting daughter ions. rsc.org The fragmentation of this compound would be expected to show characteristic losses, such as the loss of the Boc group (100 Da) or cleavage of the side chain from the indole ring, providing definitive structural confirmation. rsc.org

| Parameter | Typical Condition |

|---|---|

| Chromatography System | HPLC or UHPLC nih.gov |

| Column | Reversed-Phase C18 nih.gov |

| Mobile Phase | Gradient of water and acetonitrile with formic acid frontiersin.org |

| Ionization Source | Electrospray Ionization (ESI) rsc.org |

| MS Detector | Quadrupole, Time-of-Flight (TOF), or Orbitrap nih.gov |

| Fragment Ion (m/z) | Description of Neutral Loss |

|---|---|

| 283.13 | Loss of isobutylene (B52900) (C₄H₈) from the Boc group |

| 239.05 | Loss of the entire Boc group (C₅H₉O₂) |

| 178.02 | Cleavage of the amino acid side chain, yielding the 7-chloro-indole-3-methylene ion |

Theoretical and Computational Studies of Boc 7 Chloro L Tryptophan and Its Reactivity

Molecular Modeling of Enzymatic Halogenation Processes

Molecular modeling has provided profound insights into the enzymatic processes that lead to the formation of 7-chlorotryptophan (B86515), the precursor to Boc-7-chloro-L-tryptophan. The regioselective chlorination of tryptophan is a challenging chemical transformation that enzymes like tryptophan 7-halogenase accomplish with high efficiency and precision. bris.ac.uk Computational studies have been instrumental in elucidating the step-by-step mechanism of this reaction.

To accurately model the enzymatic chlorination of tryptophan, researchers have employed hybrid quantum mechanics/molecular mechanics (QM/MM) methods. bris.ac.uk In this approach, the region of the enzyme where the chemical reaction occurs (the quantum mechanical or QM region) is treated with a high level of theory, such as Density Functional Theory (DFT), while the remainder of the protein and solvent are described using classical molecular mechanics (MM) force fields. bris.ac.ukresearchgate.net This multiscale approach allows for the simulation of chemical reactions within the complex environment of an enzyme active site. bris.ac.uk

Studies on tryptophan 7-halogenase have utilized DFT calculations to investigate the electronic structure of the reactants, intermediates, and transition states involved in the chlorination reaction. bris.ac.ukresearchgate.net These calculations have been crucial in determining the most likely chlorinating species and the pathway for electrophilic aromatic substitution on the tryptophan indole (B1671886) ring. bris.ac.uk The B3LYP functional is a common choice for the DFT level of theory in these QM/MM studies. bris.ac.uk

A key aspect of computational studies is the calculation of potential energy surfaces (PES) and free energy surfaces (FES) for the reaction mechanism. bris.ac.uk The PES maps the energy of the system as a function of the geometric coordinates of the atoms, allowing for the identification of energy minima (reactants, intermediates, and products) and saddle points (transition states). The FES additionally considers the entropic contributions to the reaction, providing a more complete picture of the reaction thermodynamics and kinetics in the condensed phase. bris.ac.uk

For the enzymatic chlorination of tryptophan, QM/MM calculations have been used to map out the energy profiles for the proposed reaction steps. bris.ac.uk The reaction is generally believed to proceed via a two-step mechanism:

Formation of a Wheland intermediate (arenium ion): An electrophilic chlorine species attacks the C7 position of the tryptophan indole ring, forming a carbocation intermediate. bris.ac.ukresearchgate.net

Deprotonation: A basic residue in the active site, such as glutamate (B1630785), abstracts a proton from the C7 position, restoring the aromaticity of the indole ring and yielding 7-chlorotryptophan. bris.ac.ukresearchgate.net

| Reaction Step | Computational Method | Energy Barrier (kcal/mol) |

|---|---|---|

| Formation of Wheland Intermediate | QM/MM (Potential Energy) | ~15-18 |

| QM/MM (Free Energy) | ~17-20 | |

| Deprotonation of Wheland Intermediate | QM/MM (Potential Energy) | ~2-5 |

| QM/MM (Free Energy) | ~3-6 |

Structure-Activity Relationship (SAR) Studies of Halogenated Tryptophan Derivatives

Structure-activity relationship (SAR) studies of halogenated tryptophan derivatives are crucial for understanding how the position and nature of the halogen substituent affect the biological activity of these compounds. Halogenation can significantly alter the physicochemical properties of a molecule, including its lipophilicity, electronic distribution, and metabolic stability, which in turn can influence its interaction with biological targets. nih.gov

The introduction of a chlorine atom at the 7-position of the indole ring, as in this compound, can lead to enhanced biological activity in various contexts. For instance, many natural products containing halogenated tryptophan moieties exhibit potent antibiotic, antifungal, or antitumor properties. nih.govnih.gov

Computational approaches, such as quantitative structure-activity relationship (QSAR) modeling, can be used to correlate the structural features of halogenated tryptophan derivatives with their observed biological activities. These models can help in predicting the activity of novel derivatives and in guiding the design of more potent compounds.

| Property | Effect of Halogenation | Implication for Biological Activity |

|---|---|---|

| Lipophilicity | Increases | Can improve membrane permeability and binding to hydrophobic pockets of proteins. |

| Electronic Effects | Electron-withdrawing | Can alter pKa and hydrogen bonding capabilities, influencing target interactions. |

| Metabolic Stability | Often increases | Can block sites of metabolic attack, leading to a longer biological half-life. |

| Conformation | Can influence | May favor a specific conformation that is optimal for binding to a biological target. |

Rational Design of Modified Enzymes and Substrates for Enhanced Reactivity or Selectivity

The insights gained from theoretical and computational studies have paved the way for the rational design of modified halogenase enzymes with improved properties. mdpi.com By understanding the key residues involved in substrate binding and catalysis, researchers can introduce specific mutations to alter the enzyme's reactivity, regioselectivity, or substrate scope. nih.gov

For example, mutagenesis studies on tryptophan halogenases have shown that altering residues in the substrate-binding pocket can shift the preferred site of halogenation from the 7-position to other positions on the indole ring. nih.gov Computational modeling can be used to predict the effects of such mutations before they are made in the laboratory, thus accelerating the enzyme engineering process.

Similarly, the design of modified substrates can also be guided by computational methods. By understanding the steric and electronic requirements of the enzyme's active site, it is possible to design novel tryptophan analogs that can be efficiently halogenated by either wild-type or engineered halogenases. This opens up possibilities for the biocatalytic production of a wide range of novel halogenated compounds with potential applications in medicine and biotechnology. mdpi.com

Future Directions and Emerging Research Avenues

Expanding the Substrate Scope of Halogenases for Novel Halogenated Tryptophan Derivatives

Flavin-dependent halogenases (Fl-Hals) are enzymes that offer a highly regioselective method for halogenating aromatic compounds like tryptophan, using benign inorganic halides. bath.ac.ukrsc.org This enzymatic approach presents a significant advantage over traditional chemical methods, which often suffer from a lack of regiocontrol and require harsh reagents. bath.ac.ukrsc.org Current research is intensely focused on overcoming the limitations of the natural substrate scope of these enzymes to generate a wider variety of halogenated tryptophan derivatives.

Researchers have successfully extended the biocatalytic repertoire of tryptophan halogenases to halogenate a range of alternative aryl substrates. bath.ac.ukrsc.org Techniques such as structure-guided mutagenesis and directed evolution are being employed to alter the regioselectivity and enhance the activity of these enzymes with non-native substrates. rsc.orgmdpi.com For example, the tryptophan 7-halogenase PrnA has had its regioselectivity changed through site-directed mutagenesis. mdpi.com Similarly, the halogenase RebH, which naturally halogenates L-tryptophan, has been engineered to selectively halogenate larger, more complex molecules like yohimbine (B192690) and carvedilol. mdpi.com This "substrate walking" approach, involving iterative rounds of random mutagenesis and screening, has yielded enzyme variants capable of acting on a diverse array of unnatural substrates. mdpi.com

These engineering efforts have led to the creation of a biocatalytic platform where different halogenases can selectively introduce chlorine or bromine atoms at specific positions on the tryptophan indole (B1671886) ring (C-5, C-6, or C-7), showcasing the potential for generating diverse halogenated building blocks. mdpi.comresearchgate.net

Table 1: Examples of Engineered Tryptophan Halogenases and Their Expanded Scope

| Enzyme | Original Substrate | Engineering Strategy | New Substrates/Capabilities | Reference(s) |

| RebH | L-Tryptophan | Directed Evolution / Substrate Walking | Yohimbine, Carvedilol, C-5 and C-6 substituted tryptophans | mdpi.com |

| PrnA | L-Tryptophan | Site-Directed Mutagenesis | Altered regioselectivity for tryptophan | mdpi.com |

| Thal | L-Tryptophan | Structure-Based Mutagenesis | Switched regioselectivity from C-6 to other positions | mdpi.com |

Development of Sustainable and Green Synthetic Routes for Halogenated Amino Acids

The increasing demand for halogenated amino acids in pharmaceutical and research applications has highlighted the need for more sustainable and environmentally friendly synthetic methods. mdpi.comnih.gov Green chemistry principles are being applied to transform the production of these valuable compounds, moving away from hazardous reagents and solvents towards more benign alternatives. unife.it

Biocatalysis, using enzymes like halogenases, is a cornerstone of this green approach. dtu.dk Enzymatic reactions occur under mild conditions (e.g., in water at neutral pH) and exhibit high specificity, which minimizes the formation of unwanted by-products and simplifies purification processes. dtu.dkresearchgate.net The fermentative production of 7-chloro-L-tryptophan directly from simple starting materials like sugars and chloride salts has been achieved, representing a significant step towards a sustainable manufacturing process. nih.gov

In addition to biocatalysis, other green chemistry strategies are being explored. This includes the development of synthetic methods that reduce the number of steps, improve atom economy, and utilize less hazardous solvents. unife.itsemanticscholar.org The goal is to design synthetic pathways that are not only efficient but also have a minimal environmental footprint, addressing a key challenge in modern pharmaceutical and chemical manufacturing. unife.it

Integration with Synthetic Biology for High-Value Compound Production

Synthetic biology offers transformative potential for the production of complex molecules derived from halogenated amino acids. dtu.dk By integrating halogenase enzymes into engineered metabolic pathways within microorganisms, it is possible to create cellular factories for the in vivo production of novel, high-value compounds. dtu.dknih.gov

A key technology in this area is Genetic Code Expansion (GCE), which allows for the site-specific incorporation of non-canonical amino acids, including halogenated tryptophans, directly into proteins. researchgate.net Researchers have developed autonomous E. coli cells capable of both biosynthesizing derivatives like 7-chloro-tryptophan from simple precursors and incorporating them into a target protein in response to a specific codon. researchgate.net This is achieved by introducing the necessary halogenase and a corresponding engineered aminoacyl-tRNA synthetase/tRNA pair into the cell. researchgate.net

This integration of synthetic and biological catalysis enables the creation of novel peptides, enzymes, and other protein-based materials with tailored properties. nih.govprinceton.edu For instance, halogenated amino acids can serve as reactive handles for further chemical modification or can directly enhance the bioactivity of a peptide. princeton.edu This approach allows for the biosynthesis of a wide variety of compound classes, including heterocycles, diamines, and α-keto acids, by combining the action of halogenases with other amino-acid-metabolizing enzymes. nih.govresearchgate.net

Exploration of New Derivatization Strategies for Advanced Materials and Chemical Biology Tools

Boc-7-chloro-L-tryptophan is not only a component of bioactive peptides but also a versatile building block for creating advanced materials and chemical biology probes. smolecule.com The presence of the chlorine atom provides a unique chemical handle for further derivatization, a feature that is being increasingly exploited. princeton.edu

The introduction of a halogen atom onto an amino acid side chain can significantly alter the physicochemical properties of the resulting molecule, influencing factors like binding affinity, conformational stability, and metabolic resistance. nih.govsmolecule.com This makes halogenated amino acids powerful tools for tuning the function of peptides and proteins. nih.govmdpi.com For example, the chloro substituent in this compound can alter its interactions with enzymes and receptors compared to its non-halogenated counterpart, enabling the development of selective biological modulators. smolecule.com

Current research focuses on using halogenated tryptophans as precursors for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), which allow for the attachment of a wide range of functional groups to the indole ring. This strategy opens up pathways to novel materials with unique optical or electronic properties and to sophisticated chemical biology tools, such as fluorescent probes, photo-crosslinkers, or affinity labels for studying complex biological processes. The Boc protecting group is crucial in these synthetic schemes, as it allows for controlled reactivity during peptide synthesis and subsequent derivatization steps. smolecule.com

Q & A

Q. What methodologies mitigate batch-to-batch variability in enzymatic synthesis of this compound?

- Methodological Answer : Standardize:

- Enzyme immobilization : Use silica nanoparticles to stabilize halogenase activity.

- Real-time monitoring : Implement bioreactors with dissolved O₂ and pH sensors.

- QC checkpoints : Run mid-process HPLC to abort batches with <90% conversion. Reference validation criteria from regulatory guidelines (e.g., ICH Q11) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.